2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H13FO3. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoroethoxy group. It is used primarily in research and development settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of diazomethane with an appropriate alkene, resulting in the formation of a cyclopropane ring.
Introduction of the Fluoroethoxy Group: The fluoroethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable fluoroethoxy halide reacts with a phenol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The cyclopropane ring can introduce strain into the molecule, making it more reactive towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Uniqueness
2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C12H13FO3 |
---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2-[3-(2-fluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-4-5-16-9-3-1-2-8(6-9)10-7-11(10)12(14)15/h1-3,6,10-11H,4-5,7H2,(H,14,15) |
InChI-Schlüssel |
PDFMBNYAZYMXKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.